ST-1535

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de ST1535 implique une stratégie pratique et durable utilisant des réactions de couplage croisé catalysées par le fer. Le processus comprend la réaction de la 2-butyl-9-méthyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine avec le chlorobutylmagnésium .

Méthodes de production industrielle : La production industrielle de ST1535 implique généralement une synthèse à grande échelle utilisant les mêmes réactions de couplage croisé catalysées par le fer. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : ST1535 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de ST1535 peut entraîner la formation de divers dérivés oxydés .

4. Applications de la recherche scientifique

ST1535 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur A2A de l'adénosine.

Biologie : Étudié pour son rôle dans la modulation des processus biologiques impliquant les récepteurs de l'adénosine.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de la maladie de Parkinson et d'autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine

5. Mécanisme d'action

ST1535 exerce ses effets en se liant au récepteur A2A de l'adénosine et en l'antagonisant. Ce récepteur est un récepteur couplé aux protéines G qui joue un rôle crucial dans la régulation de la libération des neurotransmetteurs et de l'activité neuronale. En bloquant le récepteur A2A de l'adénosine, ST1535 module les voies de signalisation impliquées dans le contrôle moteur et la neuroprotection, ce qui en fait un candidat prometteur pour le traitement de la maladie de Parkinson .

Composés similaires :

- KW6002 (également connu sous le nom d'istradefylline)

- ZM241385

- SCH58261

Comparaison : ST1535 est unique dans sa capacité à se lier sélectivement aux récepteurs A2A atypiques de l'adénosine, en particulier dans l'hippocampe et le cortex, où la liaison A2A typique de l'adénosine n'est pas détectée. Ce profil de liaison sélectif distingue ST1535 des autres antagonistes du récepteur A2A de l'adénosine comme KW6002, ZM241385 et SCH58261, qui ont des affinités différentes pour les récepteurs A2A typiques et atypiques de l'adénosine .

Applications De Recherche Scientifique

ST1535 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of adenosine A2A receptor antagonists.

Biology: Investigated for its role in modulating biological processes involving adenosine receptors.

Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting adenosine receptors

Mécanisme D'action

ST1535 exerts its effects by binding to and antagonizing the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release and neuronal activity. By blocking the adenosine A2A receptor, ST1535 modulates the signaling pathways involved in motor control and neuroprotection, making it a promising candidate for the treatment of Parkinson’s disease .

Comparaison Avec Des Composés Similaires

- KW6002 (also known as istradefylline)

- ZM241385

- SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

Activité Biologique

ST-1535 is a novel compound recognized for its biological activity as a preferential antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and modulation of motor activity, making this compound particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic applications, and relevant research findings.

This compound functions primarily as an antagonist at the A2A adenosine receptor, which is implicated in the regulation of dopamine pathways. By blocking this receptor, this compound enhances dopaminergic signaling, which can alleviate symptoms associated with Parkinson's disease.

Key Pharmacodynamic Properties

- IC50 Values :

- A2A receptor: 353 ± 30 nM

- A1 receptor: 510 ± 38 nM

- Effects on Motor Activity :

- At doses of 5 and 10 mg/kg, this compound antagonizes catalepsy induced by A2A agonists.

- Induces hypermotility at doses ranging from 5 to 20 mg/kg.

Case Studies and Research Findings

- Parkinson's Disease Treatment :

- Animal Model Studies :

Comparative Efficacy Table

| Compound | Mechanism | IC50 (nM) | Effects on Catalepsy | Hypermotility Induction |

|---|---|---|---|---|

| This compound | A2A Adenosine Antagonist | 353 | Yes | Yes |

| Traditional DA Agonists | Dopamine Receptor Agonist | Varies | Yes | Varies |

Safety Profile and Side Effects

While this compound shows promising efficacy in enhancing dopaminergic activity, it is essential to evaluate its safety profile. Current studies indicate that it does not significantly increase the side effects commonly associated with other treatments for Parkinson's disease, such as dyskinesia or psychosis . Further long-term studies are necessary to comprehensively assess its safety.

Propriétés

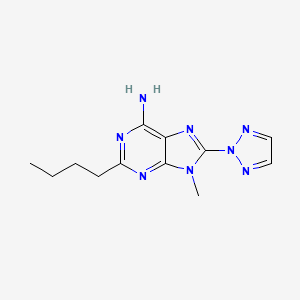

IUPAC Name |

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQMAWUIRPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432000 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496955-42-1 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.